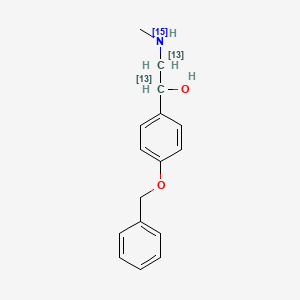

2-Methylamino-1-(4'-benzyloxyphenyl)phenyl)ethanol-13C1,13C2,15N

描述

2-Methylamino-1-(4’-benzyloxyphenyl)phenyl)ethanol-13C1,13C2,15N is a labeled compound used primarily in biochemical and proteomics research. It is a derivative of phenylethanol, where the carbon atoms at positions 1 and 2 are labeled with carbon-13 isotopes, and the nitrogen atom is labeled with nitrogen-15. This labeling allows for detailed studies of metabolic pathways and molecular interactions using techniques such as nuclear magnetic resonance (NMR) spectroscopy.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylamino-1-(4’-benzyloxyphenyl)phenyl)ethanol-13C1,13C2,15N typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials, including benzyl bromide, phenol, and methylamine.

Benzylation: The phenol is first benzylated using benzyl bromide in the presence of a base such as potassium carbonate.

Amination: The benzylated phenol is then reacted with methylamine to introduce the methylamino group.

Isotope Labeling: The final step involves the introduction of carbon-13 and nitrogen-15 isotopes. This can be achieved through the use of labeled reagents or by incorporating labeled intermediates in the synthetic route.

Industrial Production Methods

Industrial production of this compound would follow similar synthetic routes but on a larger scale. The process would involve:

Bulk Synthesis: Large-scale reactions using industrial reactors.

Purification: Techniques such as crystallization, distillation, and chromatography to purify the final product.

Quality Control: Rigorous testing to ensure the isotopic purity and chemical integrity of the compound.

化学反应分析

Types of Reactions

2-Methylamino-1-(4’-benzyloxyphenyl)phenyl)ethanol-13C1,13C2,15N can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as chromium trioxide or potassium permanganate.

Reduction: The compound can be reduced to remove the hydroxyl group, forming a hydrocarbon.

Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.

Reduction: Lithium aluminum hydride in ether, hydrogen gas with a palladium catalyst.

Substitution: Sodium hydride in dimethylformamide, potassium tert-butoxide in tetrahydrofuran.

Major Products Formed

Oxidation: Formation of a ketone derivative.

Reduction: Formation of a hydrocarbon derivative.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

科学研究应用

2-Methylamino-1-(4’-benzyloxyphenyl)phenyl)ethanol-13C1,13C2,15N has several applications in scientific research:

Chemistry: Used as a labeled compound in NMR spectroscopy to study molecular structures and interactions.

Biology: Employed in metabolic studies to trace the pathways of phenylethanol derivatives in biological systems.

Medicine: Investigated for its potential therapeutic effects and as a tool in drug development.

Industry: Utilized in the development of new materials and chemical processes.

作用机制

The mechanism of action of 2-Methylamino-1-(4’-benzyloxyphenyl)phenyl)ethanol-13C1,13C2,15N involves its interaction with molecular targets in biological systems. The labeled isotopes allow researchers to track the compound’s movement and interactions within cells. The compound can bind to specific receptors or enzymes, influencing metabolic pathways and cellular functions.

相似化合物的比较

Similar Compounds

2-Methylamino-1-(4’-benzyloxyphenyl)phenyl)ethanol: The non-labeled version of the compound.

2-Methylamino-1-(4’-methoxyphenyl)phenyl)ethanol: A similar compound with a methoxy group instead of a benzyloxy group.

2-Methylamino-1-(4’-hydroxyphenyl)phenyl)ethanol: A compound with a hydroxy group instead of a benzyloxy group.

Uniqueness

The uniqueness of 2-Methylamino-1-(4’-benzyloxyphenyl)phenyl)ethanol-13C1,13C2,15N lies in its isotopic labeling. The carbon-13 and nitrogen-15 isotopes provide a powerful tool for studying molecular interactions and metabolic pathways with high precision. This makes it particularly valuable in research applications where detailed molecular information is required.

生物活性

2-Methylamino-1-(4'-benzyloxyphenyl)phenyl)ethanol-13C1,13C2,15N is a stable isotope-labeled compound used in various scientific research applications, including metabolic studies, environmental assessments, and organic chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C16H19NO2

- Molecular Weight : 257.33 g/mol

- IUPAC Name : 2-(methylamino)-1-(4-phenylmethoxyphenyl)ethanol

- InChI Key : OJLDKTDDGHUVLX-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The incorporation of stable isotopes (13C and 15N) allows for detailed tracking of metabolic pathways and interactions at the molecular level. This capability is crucial for understanding how the compound influences biological processes.

Biological Applications

The compound is utilized in various research contexts:

- Metabolic Research : Its stable isotope labeling facilitates the study of metabolic pathways in vivo. This is particularly useful for tracing the metabolism of drugs and nutrients within organisms.

- Environmental Studies : It serves as a standard for detecting environmental pollutants in various matrices such as air, water, and soil. The isotopic labeling enhances the sensitivity and specificity of detection methods.

- Organic Chemistry : The compound acts as a chemical reference for qualitative and quantitative analysis in organic synthesis.

- Clinical Diagnostics : It is employed in imaging techniques and diagnostic tests, particularly in newborn screening protocols.

Case Study 1: Metabolic Pathway Analysis

In a study examining metabolic pathways using stable isotope-labeled compounds, researchers utilized this compound to trace the absorption and metabolism of phenolic compounds in animal models. The results demonstrated that the compound could effectively label metabolites, allowing researchers to map out metabolic routes with high precision.

Case Study 2: Environmental Detection

Another significant application involved using this compound to assess environmental pollutants. In a controlled study, samples from various ecosystems were analyzed using mass spectrometry techniques that incorporated the labeled compound as a standard. The findings indicated that the compound could enhance the detection limits for several pollutants, demonstrating its utility in environmental monitoring.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Weight | Unique Features |

|---|---|---|

| 2-Methylamino-1-(4'-benzyloxyphenyl)phenyl)ethanol | 257.33 g/mol | Unlabeled version; used for direct comparisons |

| 2-Methylamino-1-(4'-benzyloxyphenyl)phenyl)ethanol-13C1,13C2 | 259.34 g/mol | Labeled with two carbon isotopes; enhances tracking capabilities |

The uniqueness of this compound lies in its stable isotope labeling which allows for precise tracking during biological studies.

属性

IUPAC Name |

2-(methyl(15N)amino)-1-(4-phenylmethoxyphenyl)(1,2-13C2)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO2/c1-17-11-16(18)14-7-9-15(10-8-14)19-12-13-5-3-2-4-6-13/h2-10,16-18H,11-12H2,1H3/i11+1,16+1,17+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJLDKTDDGHUVLX-FXTRTJNRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(C1=CC=C(C=C1)OCC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[15NH][13CH2][13CH](C1=CC=C(C=C1)OCC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20662088 | |

| Record name | 1-[4-(Benzyloxy)phenyl]-2-[methyl(~15~N)amino](~13~C_2_)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20662088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1219216-73-5 | |

| Record name | 1-[4-(Benzyloxy)phenyl]-2-[methyl(~15~N)amino](~13~C_2_)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20662088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。